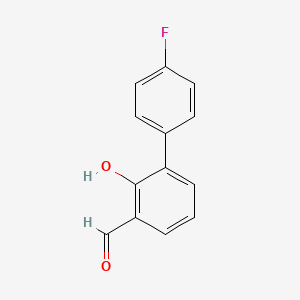

6-(4-Fluorophenyl)-2-formylphenol

Descripción general

Descripción

6-(4-Fluorophenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorophenyl group and a formyl group attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-formylphenol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction involves the coupling of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental sustainability by recycling catalysts and solvents.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-Fluorophenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.

Major Products Formed

Oxidation: 6-(4-Fluorophenyl)-2-carboxyphenol.

Reduction: 6-(4-Fluorophenyl)-2-hydroxymethylphenol.

Substitution: Various alkylated or acylated derivatives of the phenol.

Aplicaciones Científicas De Investigación

6-(4-Fluorophenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of advanced materials, including polymers and resins with unique properties.

Mecanismo De Acción

The mechanism of action of 6-(4-Fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory effects may be due to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . The fluorophenyl group enhances its binding affinity to these targets, making it a promising candidate for drug development.

Comparación Con Compuestos Similares

Similar Compounds

6-(4-Fluorophenyl)-2-hydroxybenzaldehyde: Similar structure but lacks the phenolic hydroxyl group.

4-Fluorophenyl-2-formylphenol: Similar but with different substitution patterns on the phenol ring.

Uniqueness

6-(4-Fluorophenyl)-2-formylphenol is unique due to the specific positioning of the fluorophenyl and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where precise molecular interactions are crucial.

Actividad Biológica

6-(4-Fluorophenyl)-2-formylphenol, a compound characterized by the presence of a fluorophenyl and formyl group, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its applications in medicinal chemistry.

The unique structure of this compound contributes to its distinct chemical reactivity. It can undergo various transformations, including oxidation to form 6-(4-Fluorophenyl)-2-carboxyphenol and reduction to yield 6-(4-Fluorophenyl)-2-hydroxymethylphenol. These transformations highlight the compound's versatility in synthetic chemistry and its potential for further functionalization in biological applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research suggests that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate | Disruption of cell wall synthesis |

| Anti-inflammatory | Significant | Inhibition of COX enzymes |

| Cytotoxicity | Low | Induction of apoptosis in cancer cell lines |

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting considerable antimicrobial potential .

Case Study: Anti-inflammatory Assessment

Another research project focused on the anti-inflammatory effects of this compound used an animal model to assess its efficacy in reducing inflammation induced by lipopolysaccharide (LPS). The treatment group exhibited a significant decrease in inflammatory markers compared to the control group, supporting the hypothesis that this compound may serve as a therapeutic agent for inflammatory conditions .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-6-4-9(5-7-11)12-3-1-2-10(8-15)13(12)16/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUNCRPXHMORAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=CC=C(C=C2)F)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451304 | |

| Record name | 3-(4-fluorophenyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343603-87-2 | |

| Record name | 3-(4-fluorophenyl)-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.